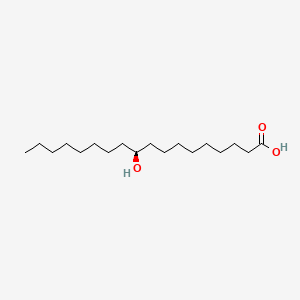
10-Hydroxystearic acid, (10S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(S)-Hydroxyoctadecanoic acid: is a hydroxylated fatty acid derived from octadecanoic acid It is characterized by the presence of a hydroxyl group at the 10th carbon in the S-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10(S)-Hydroxyoctadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of octadecanoic acid using specific catalysts and reagents. For instance, the use of enzymes such as lipoxygenases can facilitate the regioselective hydroxylation of octadecanoic acid under mild conditions. Another method involves chemical hydroxylation using reagents like osmium tetroxide or potassium permanganate, followed by reduction to yield the desired hydroxylated product.
Industrial Production Methods: In industrial settings, the production of 10(S)-Hydroxyoctadecanoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the hydroxylation of octadecanoic acid, resulting in the efficient production of 10(S)-Hydroxyoctadecanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions: 10(S)-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to yield the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 10-ketooctadecanoic acid or 10-carboxyoctadecanoic acid.
Reduction: Formation of octadecanoic acid.
Substitution: Formation of 10-halooctadecanoic acid or 10-aminooctadecanoic acid.
Applications De Recherche Scientifique
Chemistry: 10(S)-Hydroxyoctadecanoic acid is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, 10(S)-Hydroxyoctadecanoic acid is studied for its role in cellular signaling pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular processes such as inflammation and apoptosis.
Medicine: This compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its potential use in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: In the industrial sector, 10(S)-Hydroxyoctadecanoic acid is used in the production of biodegradable polymers and surfactants. Its hydroxyl group provides a reactive site for polymerization and other chemical modifications.
Mécanisme D'action
The mechanism of action of 10(S)-Hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to and modulate the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which play a role in the biosynthesis of inflammatory mediators. Additionally, it can activate nuclear receptors like peroxisome proliferator-activated receptors, influencing gene expression and cellular metabolism.
Comparaison Avec Des Composés Similaires
- 9-Hydroxyoctadecanoic acid
- 12-Hydroxyoctadecanoic acid
- 10®-Hydroxyoctadecanoic acid
Comparison: 10(S)-Hydroxyoctadecanoic acid is unique due to its specific stereochemistry and position of the hydroxyl group. Compared to 9-Hydroxyoctadecanoic acid and 12-Hydroxyoctadecanoic acid, the hydroxyl group in 10(S)-Hydroxyoctadecanoic acid is positioned differently, leading to distinct chemical and biological properties. The S-configuration also differentiates it from its R-enantiomer, 10®-Hydroxyoctadecanoic acid, resulting in different interactions with biological targets and varying degrees of biological activity.
Propriétés
Numéro CAS |
67042-09-5 |
|---|---|
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
(10S)-10-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
Clé InChI |
PAZZVPKITDJCPV-KRWDZBQOSA-N |
SMILES isomérique |
CCCCCCCC[C@@H](CCCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


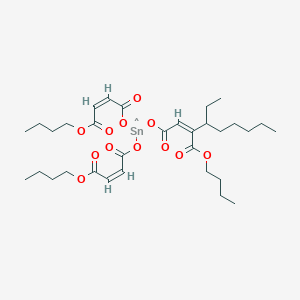
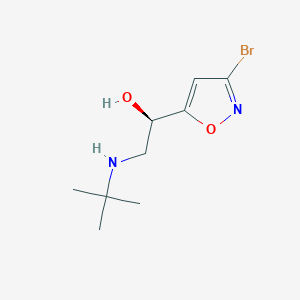
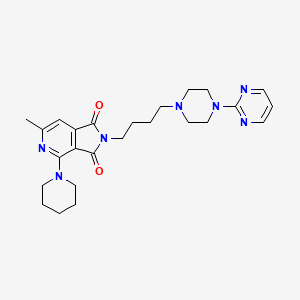
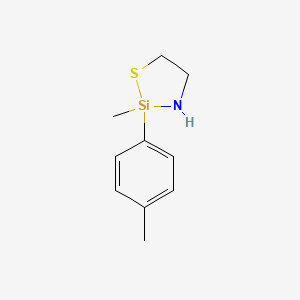
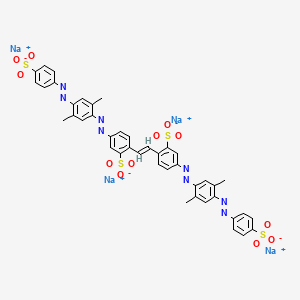
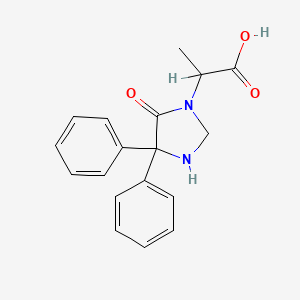
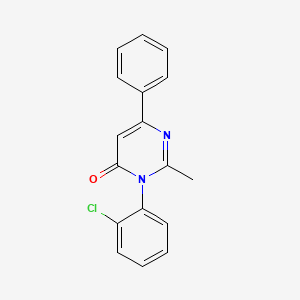

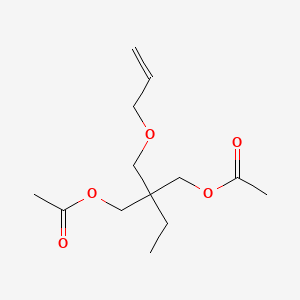
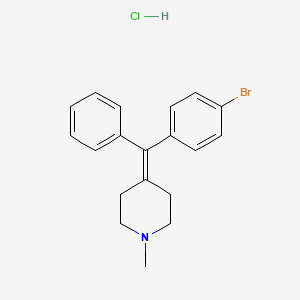

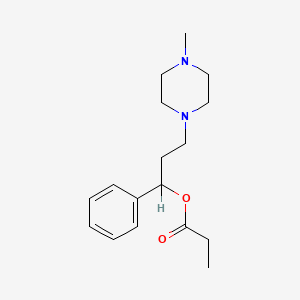
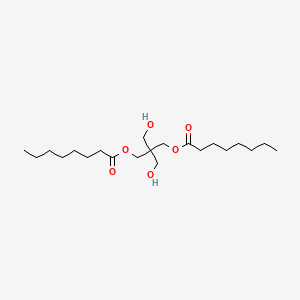
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate](/img/structure/B12719856.png)
